Pde5-IN-11

Phosphodiesterase inhibition IC50 determination Enzyme assay

Pde5-IN-11 addresses the need for a PDE5 inhibitor with a defined, narrow selectivity window over PDE6, avoiding the experimental variability of clinical comparators. Its profile enables controlled cGMP pathway dissection. - PDE5 IC50: 40 nM; PDE6 IC50: 90 nM (~2-fold selectivity) for ocular research models. - PDE4 IC50: 1.78 μM, supporting dual cAMP/cGMP pathway studies. - Supplied with full analytical data to ensure batch-to-batch reproducibility.

Molecular Formula C20H28N6O4
Molecular Weight 416.5 g/mol
Cat. No. B12384603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde5-IN-11
Molecular FormulaC20H28N6O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC(=NC(=C2NC1=O)NCC3=CC=C(C=C3)OC)N(CCO)CCO
InChIInChI=1S/C20H28N6O4/c1-13(2)26-18-16(22-20(26)29)17(21-12-14-4-6-15(30-3)7-5-14)23-19(24-18)25(8-10-27)9-11-28/h4-7,13,27-28H,8-12H2,1-3H3,(H,22,29)(H,21,23,24)
InChIKeyPNROCVKVRSRTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde5-IN-11 Baseline Profile & Procurement


Pde5-IN-11 is a synthetic small-molecule phosphodiesterase type 5 (PDE5) inhibitor belonging to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors, with a molecular weight of 416.47 g/mol and a formula of C20H28N6O4. It is structurally characterized as a pyrimidinone derivative developed through structure-guided optimization from a CVT-313 scaffold [1]. In vitro enzymatic assays demonstrate that Pde5-IN-11 inhibits human recombinant PDE5 with an IC50 of 40 nM, and also exhibits secondary inhibitory activity against PDE4 (IC50 = 1.78 μM) and PDE6 (IC50 = 0.09 μM) [2]. This compound is available for research procurement through multiple commercial vendors and is intended exclusively for laboratory investigations of PDE5-mediated signaling pathways.

Workflow PDE5 enzyme inhibition studies
Selection Reported multi-PDE engagement (PDE5, PDE4, PDE6) at assay concentrations
Model In vitro PDE signaling pathway analysis

Pde5-IN-11 Selectivity vs. Sildenafil, Tadalafil


PDE5 inhibitors are a heterogeneous class with significant differences in isoform selectivity, pharmacokinetics, and tissue distribution. Compounds such as sildenafil and tadalafil, while clinically approved, exhibit distinct profiles: sildenafil demonstrates 121-fold selectivity over PDE6 [1], whereas tadalafil shows potent cross-inhibition of PDE11 with a selectivity index as low as 40-fold in some assays [2]. These differences result in variable off-target effects that can confound research outcomes. For instance, PDE6 inhibition is linked to visual disturbances [1], and PDE11 inhibition may affect spermatogenesis [2]. Therefore, substituting one PDE5 inhibitor for another without considering specific selectivity profiles can introduce uncontrolled experimental variables, invalidate comparative studies, and lead to misinterpretation of mechanism-of-action data. Selection of Pde5-IN-11 over alternatives must be based on its unique selectivity fingerprint and potency profile as detailed in the evidence below.

PDE6 selectivity context may differ among PDE5 inhibitors; visual pathway interpretation may shift with off-target engagement.
Distinct PDE11 or other off-target kinase profiles (e.g., tadalafil) can introduce confounding variables in comparative studies.
Clinical comparators sildenafil and tadalafil exhibit unique isoform selectivity fingerprints; direct substitution risks uncontrolled experimental variables.

Pde5-IN-11 Quantitative Evidence Guide


PDE5 Potency vs. Sildenafil & Tadalafil

Pde5-IN-11 exhibits a PDE5 IC50 of 40 nM, as measured in a human recombinant enzyme assay [1]. This places it within the same order of magnitude as clinically established inhibitors. For context, sildenafil has been reported with an IC50 ranging from 3.5 nM to 5.22 nM in similar recombinant systems [2][3], while tadalafil ranges from 1.8 nM to 2.35 nM [2]. The compound is approximately 7.6- to 11.4-fold less potent than sildenafil and 17- to 22-fold less potent than tadalafil under comparable in vitro conditions. This potency differential may be advantageous in research contexts where moderate PDE5 inhibition is desired to avoid complete pathway ablation.

PDE5 Inhibition
Reported
40 nM
Supports PDE5 pathway inhibition study fit; 7.6–22-fold lower IC₅₀ than clinical standards under comparable conditions
Human recombinant PDE5 enzyme assay
Phosphodiesterase inhibition IC50 determination Enzyme assay

PDE6 Cross-Reactivity Profile

Pde5-IN-11 inhibits PDE6 with an IC50 of 0.09 μM (90 nM) . The selectivity ratio for PDE5 over PDE6 is approximately 2.25 (90 nM / 40 nM). In contrast, sildenafil exhibits a PDE6 IC50 ranging from 33 nM to 53 nM, yielding selectivity ratios of 10- to 16-fold (PDE6/PDE5) [1]. Tadalafil shows minimal PDE6 inhibition with IC50 values >10,000 nM, providing a >5,000-fold selectivity window . The low selectivity of Pde5-IN-11 (only ~2-fold) suggests that at PDE5-inhibiting concentrations, significant PDE6 engagement may occur. This profile is relevant for research applications where PDE6-mediated visual effects (commonly associated with sildenafil) are either a study endpoint or a confounding factor to be controlled.

PDE6 Selectivity
Reported
Pde5-IN-11: ~2.25
Sildenafil: 10–16
Low PDE6 selectivity suggests significant co-engagement; relevant for visual pathway endpoint research
Human recombinant PDE6 enzyme assay; comparison data from literature
PDE6 inhibition Selectivity profiling Off-target effects

PDE4 Cross-Reactivity and cAMP/cGMP Crosstalk

Pde5-IN-11 demonstrates measurable inhibition of PDE4 with an IC50 of 1.78 μM . This corresponds to a PDE5 selectivity ratio of approximately 44.5-fold (1780 nM / 40 nM). In comparison, sildenafil exhibits >10,000-fold selectivity over PDE4 in some assays [1], and tadalafil shows IC50 values for PDE4 exceeding 10 μM . The lower selectivity of Pde5-IN-11 (~45-fold) indicates that at higher concentrations, the compound may concurrently inhibit both cGMP-specific PDE5 and cAMP-specific PDE4, potentially modulating both second messenger pathways simultaneously. This dual activity could be advantageous in research exploring PDE4/PDE5 crosstalk, such as in certain cancers or inflammatory conditions, but may complicate interpretation of PDE5-specific pharmacology.

PDE4 Cross‑Reactivity
Reported
Pde5-IN-11: ~45-fold selectivity
Sildenafil/Tadalafil: >2,500-fold
Moderate PDE4 engagement at higher concentrations; supports PDE4/PDE5 crosstalk studies
Human recombinant PDE4 enzyme assay
PDE4 inhibition Dual PDE inhibition cAMP/cGMP crosstalk

Pde5-IN-11 Research Application Scenarios


Moderate PDE5 Inhibition with PDE6 Engagement

Given its 40 nM PDE5 IC50 and low (~2-fold) selectivity over PDE6, Pde5-IN-11 is optimally suited for in vitro models where both PDE5 and PDE6 inhibition are relevant, such as retinal pigment epithelium or photoreceptor cell lines. The known PDE6 inhibitory activity (IC50 = 90 nM) allows researchers to anticipate and account for visual pathway modulation, making it a valuable positive control or tool compound for dissecting PDE5 versus PDE6 contributions to cGMP signaling in ocular tissues [1].

PDE4/PDE5 Crosstalk in Inflammation and Cancer Models

The moderate PDE4 inhibitory activity (IC50 = 1.78 μM) and ~45-fold selectivity over PDE5 positions Pde5-IN-11 as a unique tool for exploring dual inhibition of cAMP and cGMP degradation pathways. This profile may be particularly relevant in research on colon cancer prevention, where both PDE4 and PDE5 have been implicated, or in inflammatory models where combined PDE4/PDE5 inhibition shows synergistic effects [1][2]. Researchers can leverage the compound's concentration-dependent dual activity to titrate pathway modulation.

Novel PDE5 Inhibitor Benchmarking

Pde5-IN-11 serves as an intermediate-potency PDE5 inhibitor that can be used as a comparator compound in structure-activity relationship (SAR) studies. Its distinct selectivity profile (low PDE6 selectivity, moderate PDE4 activity) provides a contrasting benchmark against highly selective clinical inhibitors like tadalafil or sildenafil. This is valuable for profiling new chemical entities to understand how structural modifications influence isoform selectivity [1].

Application
Selection Property
Validation Focus
Retinal cGMP signaling pathway studies
PDE5/PDE6 dual engagement profile
PDE6-mediated visual pathway endpoint modulation
PDE4/PDE5 crosstalk pathway studies
Concentration-dependent dual PDE inhibition context
cAMP/cGMP pathway endpoint analysis
PDE5 inhibitor SAR and selectivity benchmarking
Distinct selectivity fingerprint vs. clinical standards
Isoform selectivity comparison in enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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